molecular formula C23H27NO5 B1448210 (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid CAS No. 914399-96-5

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Cat. No.: B1448210
CAS No.: 914399-96-5
M. Wt: 397.5 g/mol
InChI Key: WRDFKKLMQLSBQN-HSZRJFAPSA-N
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Description

®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the tert-butoxy group provides steric hindrance, enhancing the compound’s stability and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes:

    Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base like triethylamine.

    Introduction of the tert-butoxy group: This step involves the use of tert-butyl alcohol and an appropriate acid catalyst to introduce the tert-butoxy group.

    Formation of the final product: The protected amino acid is then subjected to various purification steps, including crystallization and chromatography, to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.

    Substitution Reactions: The tert-butoxy group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

    Substitution: Acidic or basic conditions, along with appropriate nucleophiles, are used for substitution reactions.

Major Products

The major products formed from these reactions include peptides and modified amino acids, which can be further utilized in various biochemical and pharmaceutical applications.

Scientific Research Applications

®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: The compound is used to study protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of peptide-based materials and nanostructures for various industrial applications.

Mechanism of Action

The mechanism of action of ®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide chain. The tert-butoxy group provides steric hindrance, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    ®-Fmoc-2-amino-3-methyl-butanoic acid: Similar structure but lacks the tert-butoxy group, resulting in different reactivity and stability.

    ®-Fmoc-2-amino-3-tert-butyl-propionic acid: Similar structure but with a tert-butyl group instead of tert-butoxy, affecting its steric properties.

Uniqueness

®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is unique due to the presence of both the Fmoc and tert-butoxy groups, which provide a balance of protection and reactivity. This makes it particularly useful in peptide synthesis, where precise control over reaction conditions is crucial.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDFKKLMQLSBQN-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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